[4-(methylsulfonyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
Description
1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group and a benzoyl group containing a tetrazole moiety
Properties
Molecular Formula |
C13H16N6O3S |
|---|---|
Molecular Weight |
336.37 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)18-7-5-17(6-8-18)13(20)11-3-2-4-12(9-11)19-10-14-15-16-19/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
YNAXJINKNGKJJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is the reaction of piperazine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the acylation of the piperazine derivative with 3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the tetrazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE
- 1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE
Uniqueness: 1-METHANESULFONYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
